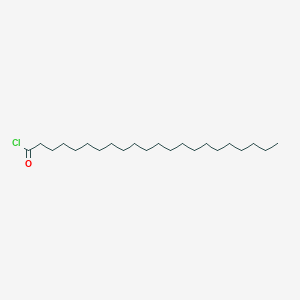

Docosanoyl chloride

Übersicht

Beschreibung

Docosanoyl chloride (DOC) is a chemical compound that is widely used in the synthesis of various pharmaceuticals and other compounds. It is a colorless, flammable liquid with a pungent odor. DOC is also known as Docosyl chloride, Decyl chloride, Decosanoyl chloride, and Decanoyl chloride. It is an aliphatic acid chloride, which means it is composed of a long chain of carbon atoms and a chlorine atom. DOC has many applications in the synthesis of pharmaceuticals, polymers, and other materials.

Wissenschaftliche Forschungsanwendungen

1. Langmuir Monolayers in Chemical Analysis

Docosanoic acid monolayers, spread over chloride salt solutions, have been studied for their structural evolution. These monolayers show a phase transition towards a rigid X-phase, depending on pH levels and ion concentration. Such monolayers are significant in chemical analysis and material science for understanding molecular interactions at surfaces (Cantin et al., 2010).

2. Synthesis and Characterization in Material Science

Docosane-based compounds have been used in material science for synthesizing and characterizing new macrocyclic structures, which are essential in developing novel materials with specific chemical properties (Choi & Suh, 2000).

3. Enhancing Production of Fatty Acyl Ethanolamides

Choline-chloride-based solvents have been used to enhance the production of fatty acyl ethanolamides, like docosahexaenoyl and eicosapentaenoyl ethanolamides, which have several physiological functions. This research contributes to the efficient production of these compounds (Liang et al., 2018).

4. Water Treatment Processes

Bicarbonate-form ion exchange treatments, utilizing compounds like docosanoyl chloride, have been researched for dissolved organic carbon (DOC) removal in water treatment processes. These studies are crucial for developing more sustainable and effective water purification methods (Hu & Boyer, 2017).

5. Thermal Energy Storage

Docosane, a related compound to this compound, has been studied for its thermal properties in microencapsulated form for thermal energy storage. This research is vital for advancements in sustainable energy storage solutions (Alkan et al., 2009).

6. Corrosion Inhibition

Studies on Langmuir-Blodgett films of compounds like docosanol (related to this compound) have shown significant potential in inhibiting the corrosion of metals like copper in saline environments. This research is essential for the protection of metal structures in corrosive environments (Jaiswal et al., 2001).

7. Biosynthesis in Genetic Engineering

Docosanol has been explored in the biosynthesis of very long-chain fatty alcohols and wax esters in genetically engineered strains of Saccharomyces cerevisiae. This research holds promise for biotechnological applications in producing compounds for commercial purposes, including cosmetics and pharmaceuticals (Wenning et al., 2016).

Zukünftige Richtungen

Docosanoyl chloride could potentially be used in the synthesis of new compounds for various applications. For instance, a study has shown successful delivery of Zidovudine-loaded Docosanol Nanostructured Lipid Carriers (Docosanol NLCs) into the rat brain, suggesting potential applications in drug delivery .

Wirkmechanismus

Target of Action

Docosanoyl chloride, also known as Behenoyl chloride, is a derivative of Docosanol . Docosanol is an antiviral agent used to treat orofacial herpes sores . It exhibits antiviral activity against many lipid-enveloped viruses, including the herpes simplex virus (HSV) . Therefore, the primary target of this compound can be inferred to be similar to that of Docosanol, i.e., lipid-enveloped viruses such as HSV.

Mode of Action

Docosanol works by inhibiting the fusion between the human cell plasma membrane and the herpes simplex virus (HSV) envelope . This prevents the viral entry into cells and subsequent viral replication . As a derivative of Docosanol, this compound is likely to interact with its targets in a similar manner.

Biochemical Pathways

Based on the mechanism of action of docosanol, it can be inferred that this compound may affect the pathways related to the fusion of the viral envelope with the host cell membrane, thereby preventing the entry and replication of the virus .

Result of Action

The molecular and cellular effects of this compound’s action are likely to be the prevention of viral entry into cells and subsequent viral replication, based on its inferred mode of action . This can lead to the inhibition of the spread of the virus within the host, thereby helping to control the infection.

Eigenschaften

IUPAC Name |

docosanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H43ClO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h2-21H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTHQYNCAWSGBCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H43ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20399367 | |

| Record name | Docosanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20399367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

21132-76-3 | |

| Record name | Docosanoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21132-76-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Docosanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20399367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Docosanoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.489 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

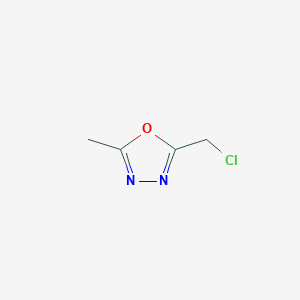

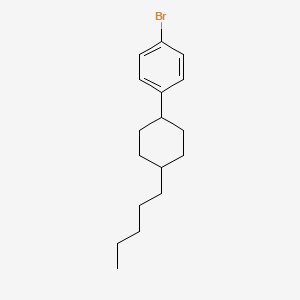

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

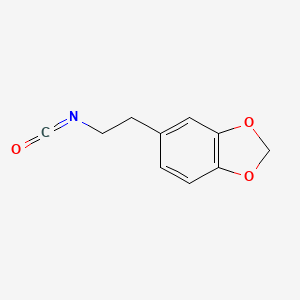

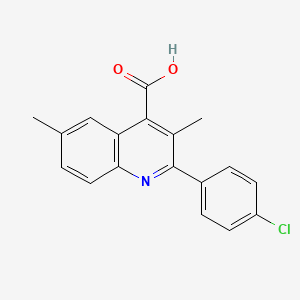

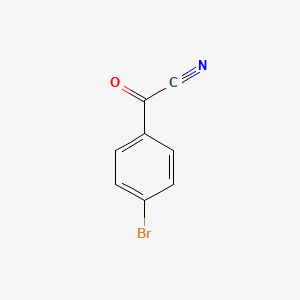

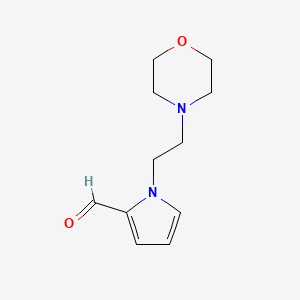

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(Butylamino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B1275647.png)

![1-[(5-Bromothien-2-yl)sulfonyl]piperidine-3-carboxylic acid](/img/structure/B1275670.png)

![2-Amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B1275672.png)

![4-methyl-5-[1-(2-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1275675.png)

![[3-(2-Amino-1-methylethoxy)phenyl]dimethylamine](/img/structure/B1275689.png)